molecular formula C12H23BrO B13317216 1-(Bromomethyl)-4-tert-butyl-1-methoxycyclohexane

1-(Bromomethyl)-4-tert-butyl-1-methoxycyclohexane

Cat. No.: B13317216
M. Wt: 263.21 g/mol
InChI Key: IPJXISRQQLRBMF-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-4-tert-butyl-1-methoxycyclohexane is an organic compound that belongs to the class of cyclohexanes It is characterized by the presence of a bromomethyl group, a tert-butyl group, and a methoxy group attached to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-4-tert-butyl-1-methoxycyclohexane typically involves the bromination of a suitable precursor. One common method is the bromination of 4-tert-butyl-1-methoxycyclohexane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Safety measures are crucial due to the handling of bromine and other reactive intermediates.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-4-tert-butyl-1-methoxycyclohexane can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Oxidation: The methoxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic medium.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

    Nucleophilic Substitution: Formation of 1-(Hydroxymethyl)-4-tert-butyl-1-methoxycyclohexane.

    Oxidation: Formation of 4-tert-butyl-1-methoxycyclohexanone.

    Reduction: Formation of 1-Methyl-4-tert-butyl-1-methoxycyclohexane.

Scientific Research Applications

1-(Bromomethyl)-4-tert-butyl-1-methoxycyclohexane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of biological pathways involving brominated compounds.

    Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-4-tert-butyl-1-methoxycyclohexane largely depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. The tert-butyl and methoxy groups can influence the reactivity and stability of the compound through steric and electronic effects .

Comparison with Similar Compounds

    1-(Bromomethyl)-4-tert-butylcyclohexane: Lacks the methoxy group, leading to different reactivity and applications.

    1-(Chloromethyl)-4-tert-butyl-1-methoxycyclohexane: Similar structure but with a chloromethyl group instead of a bromomethyl group, resulting in different reactivity.

    1-(Bromomethyl)-4-tert-butyl-1-hydroxycyclohexane: Contains a hydroxyl group instead of a methoxy group, affecting its chemical behavior.

Uniqueness: The presence of the methoxy group can influence the electronic properties of the molecule, making it distinct from its analogs .

Properties

Molecular Formula

C12H23BrO

Molecular Weight

263.21 g/mol

IUPAC Name

1-(bromomethyl)-4-tert-butyl-1-methoxycyclohexane

InChI

InChI=1S/C12H23BrO/c1-11(2,3)10-5-7-12(9-13,14-4)8-6-10/h10H,5-9H2,1-4H3

InChI Key

IPJXISRQQLRBMF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC(CC1)(CBr)OC

Origin of Product

United States

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